![molecular formula C12H11BrN2OS B5030507 3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5030507.png)
3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
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Description
3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole, also known as BMT, is a heterocyclic compound that has been the subject of scientific research due to its potential as a therapeutic agent. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity . For instance, sulfazole, a thiazole derivative, is known for its antimicrobial properties .
Antiretroviral Activity
Some thiazole derivatives have been used in the treatment of HIV/AIDS. Ritonavir, a thiazole derivative, is an example of an antiretroviral drug .
Antifungal Activity
Thiazole derivatives also exhibit antifungal properties. Abafungin is a thiazole derivative that is known for its antifungal activity .
Anticancer Activity
Thiazole derivatives have been found to have anticancer properties. Tiazofurin is a thiazole derivative that has been used in cancer treatment .
Anti-Alzheimer’s Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity, which can be beneficial in the treatment of high blood pressure .
Antioxidant Activity
Thiazole derivatives have been found to have antioxidant properties . They can neutralize free radicals and reduce oxidative stress, which is beneficial for overall health.
Hepatoprotective Activity
Thiazole derivatives have been found to exhibit hepatoprotective activity, which can be beneficial in the treatment of liver diseases .
properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-16-11-3-2-8(13)6-9(11)10-7-17-12-14-4-5-15(10)12/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLVZJVHMYUGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=CSC3=NCCN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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